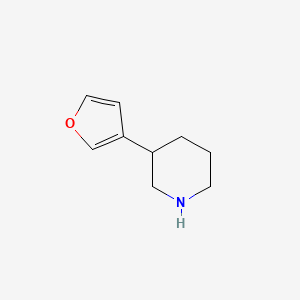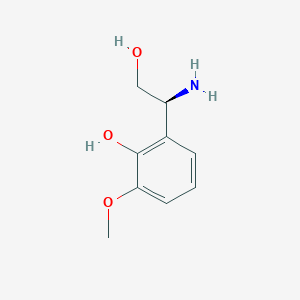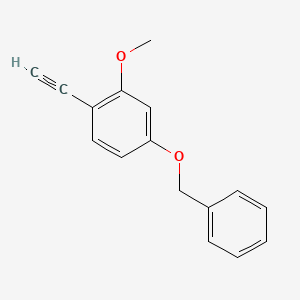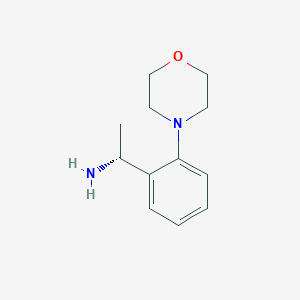
(R)-1-(2-Morpholinophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Morpholinophenyl)ethan-1-amine is a chiral amine compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and morpholine.
Formation of Intermediate: The 2-bromoaniline undergoes a nucleophilic substitution reaction with morpholine to form 2-(morpholin-4-yl)aniline.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.
Reductive Amination: The final step involves reductive amination with an appropriate aldehyde or ketone to yield ®-1-(2-Morpholinophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target and modulating biological pathways. Specific pathways and targets would depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(Morpholin-4-yl)aniline: A precursor in the synthesis of the compound.
1-(2-Phenylethyl)morpholine: A structurally related compound with different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-amine is unique due to its chiral nature and the presence of both morpholine and phenyl groups, which confer specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(1R)-1-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CMFWBSAZPHINIF-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1N2CCOCC2)N |
Kanonische SMILES |
CC(C1=CC=CC=C1N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



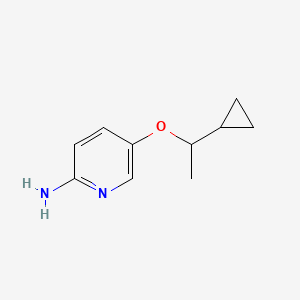
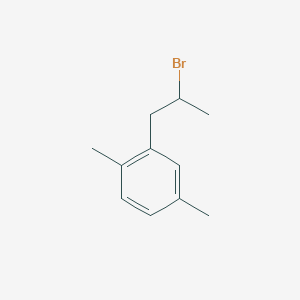


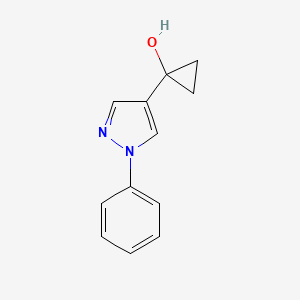

![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
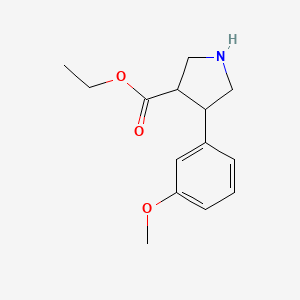
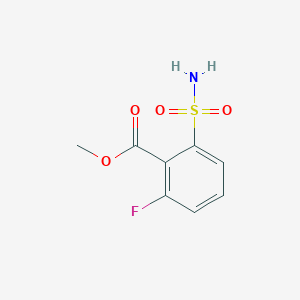
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
